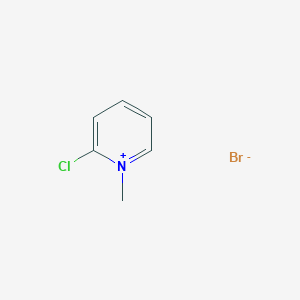

2-Chloro-1-methylpyridin-1-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C6H7BrClN. It is a yellow crystalline solid that is soluble in water and sensitive to moisture and light. This compound is commonly used in organic synthesis, particularly as a reagent for activating hydroxy groups of alcohols and carboxylic acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-1-methylpyridin-1-ium bromide can be synthesized by reacting 2-chloropyridine with methyl bromide in the presence of a suitable solvent like acetone. The reaction mixture is stirred at room temperature for several hours, and the resulting product is isolated by evaporating the solvent and purifying the solid residue .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the purification process involves recrystallization and drying under reduced pressure .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It is used as a condensing agent to form esters, amides, and lactones from carboxylic acids.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Condensation Agents: It acts as a condensing agent in the presence of bases like triethylamine or pyridine.

Major Products

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Lactones: Formed from the reaction with hydroxy acids.

Aplicaciones Científicas De Investigación

2-Chloro-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-methylpyridin-1-ium bromide involves the activation of hydroxy groups in alcohols and carboxylic acids. The compound forms a reactive intermediate that facilitates the formation of esters, amides, and lactones. The molecular targets include the hydroxy groups of the reactants, and the pathways involved are primarily condensation and substitution reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-methylpyridinium iodide: Similar in structure but contains an iodide ion instead of a bromide ion.

1-Methyl-2-chloropyridinium chloride: Contains a chloride ion instead of a bromide ion.

Uniqueness

2-Chloro-1-methylpyridin-1-ium bromide is unique due to its specific reactivity and applications in organic synthesis and biomedicine. Its ability to activate hydroxy groups under mild conditions makes it a valuable reagent in various chemical transformations .

Actividad Biológica

2-Chloro-1-methylpyridin-1-ium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C6H6BrClN

- Molecular Weight : 208.48 g/mol

- Solubility : Soluble in water and organic solvents, which enhances its applicability in various biological assays.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound acts by disrupting the bacterial cell membrane integrity, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

The compound has also demonstrated antifungal activity against several fungal pathogens. Its efficacy is attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Antiviral Activity

Recent studies indicate that this compound may possess antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against herpes simplex virus (HSV) and influenza virus. The mechanism involves interference with viral entry into host cells.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The cationic nature of the compound allows it to insert into lipid bilayers, causing destabilization and leakage of cellular contents.

- Protein Binding : It binds to specific proteins involved in cellular signaling pathways, potentially modulating their activity and leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant bacteria found that the compound significantly reduced bacterial load in infected animal models. The results suggested a potential role for this compound in treating infections caused by resistant strains.

Case Study 2: Antiviral Properties

In vitro assays demonstrated that treatment with this compound significantly decreased HSV replication rates. The study highlighted its potential as a therapeutic agent for viral infections, particularly in immunocompromised patients.

Propiedades

IUPAC Name |

2-chloro-1-methylpyridin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRQBLJKQKDPLG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1Cl.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510129 |

Source

|

| Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153403-89-5 |

Source

|

| Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.